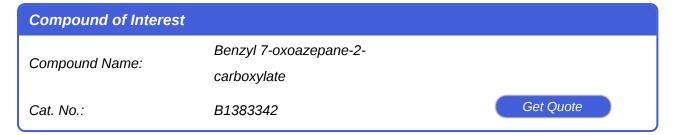


In-depth Technical Guide: Benzyl 7-oxoazepane-2-carboxylate CAS 1803571-51-8

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Disclaimer: Publicly available information on **Benzyl 7-oxoazepane-2-carboxylate** (CAS 1803571-51-8) is limited. This guide synthesizes the available data on the compound and related structures to provide a comprehensive overview for researchers, scientists, and drug development professionals. Direct experimental data for this specific compound is not extensively published.

Introduction

Benzyl 7-oxoazepane-2-carboxylate is a heterocyclic organic compound featuring a sevenmembered azepane ring, a benzyl ester, and a ketone functional group. The azepane scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in numerous biologically active molecules and its utility as a conformationally constrained building block.[1][2][3][4] This guide provides an overview of the available data for Benzyl 7oxoazepane-2-carboxylate, along with general synthetic approaches and potential applications based on related structures.

Physicochemical Properties

Quantitative physicochemical data for **Benzyl 7-oxoazepane-2-carboxylate** is not readily available in published literature. However, based on its chemical structure, some properties can be inferred. The compound consists of a polar lactam ring and a nonpolar benzyl group, suggesting moderate solubility in a range of organic solvents.



Property	Value	Source
CAS Number	1803571-51-8	[5]
Molecular Formula	C14H17NO3	[5]
Molecular Weight	247.28 g/mol	[5]
Melting Point	Not available	[5]
Boiling Point	Not available	[5]
Density	Not available	[5]
Storage Conditions	Short term (1-2 weeks) at -4°C; Long term (1-2 years) at -20°C	[5]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **Benzyl 7-oxoazepane-2-carboxylate** is not documented in publicly accessible literature. However, general synthetic strategies for related substituted azepane-2-carboxylate derivatives can provide a logical framework for its preparation.

A plausible synthetic approach could involve the cyclization of a linear amino acid precursor or the expansion of a smaller ring system. For instance, the synthesis of the isomeric Benzyl 2-oxoazepane-1-carboxylate has been described starting from caprolactam.[6] An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives has also been developed, highlighting a potential route for stereoselective synthesis.[7]

General Workflow for the Synthesis of Substituted Azepanes:

The following diagram illustrates a generalized workflow for the synthesis of functionalized azepane scaffolds, which could be adapted for the target molecule.





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Caption: Generalized workflow for azepane synthesis.

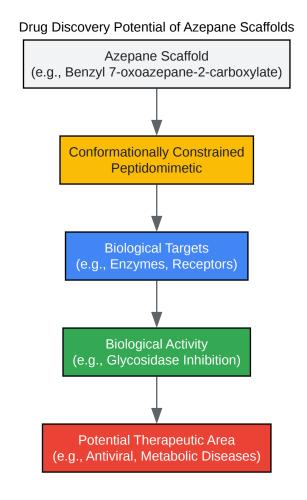
Potential Applications in Drug Discovery

While there is no specific biological activity reported for **Benzyl 7-oxoazepane-2-carboxylate**, the 7-oxoazepane-2-carboxylate core is a valuable scaffold in drug discovery. Azepane derivatives are known to act as peptidomimetics and have been investigated as glycosidase inhibitors.[1][2][3]

Potential Logical Relationships in Drug Discovery:

The diagram below outlines the logical progression from a chemical scaffold to a potential therapeutic application.





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Caption: Logical path from scaffold to therapeutic use.

Safety and Handling

For handling **Benzyl 7-oxoazepane-2-carboxylate**, standard laboratory safety precautions should be observed. This includes wearing protective eyewear, clothing, and gloves to avoid skin contact.[5] Experiments should be conducted in a well-ventilated area.

Conclusion

Benzyl 7-oxoazepane-2-carboxylate is a chemical entity with potential applications in research and development, particularly in the field of medicinal chemistry. While specific data for this compound is scarce, the broader family of azepane derivatives has demonstrated significant biological relevance. Further research is needed to elucidate the specific properties and potential applications of this particular molecule. The synthetic strategies and potential



roles in drug discovery outlined in this guide are based on established knowledge of similar chemical structures and are intended to provide a foundation for future investigation.

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